4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(S-methylsulfonimidoyl)cyclopropyl]pyrimidin-2-yl}-1H-pyrrolo[2,3-b]pyridine
Description
This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a (3R)-3-methylmorpholin-4-yl group at position 4 and a 1-(S-methylsulfonimidoyl)cyclopropyl moiety at position 4. The pyrrolo[2,3-b]pyridine ring system at position 2 contributes to its aromatic and planar structure, which is critical for interactions with biological targets such as kinases or receptors. The stereochemistry of the morpholine ring (3R configuration) and the sulfonimidoyl group may enhance selectivity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13-,29?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUHVTCQTUDPIJ-RNHBAAACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352226-88-0 | |
| Record name | imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of 4-Chloro-6-(1-(S-Methylsulfonimidoyl)cyclopropyl)pyrimidin-2-amine
-
Cyclopropane Formation :
Cyclopropanation of vinyl sulfides with dichlorocarbene generates 1-chlorocyclopropane derivatives, which are subsequently oxidized to sulfones. For the sulfonimidoyl group, sulfoxides are treated with ammonia and iodine to yield sulfonimidoyl chlorides, followed by S-methylation using methyl iodide. -
Pyrimidine Ring Assembly :
A Biginelli-like condensation of thiourea, ethyl acetoacetate, and the sulfonimidoyl cyclopropane aldehyde under acidic conditions forms the dihydropyrimidine intermediate, which is oxidized to the pyrimidine using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). Chlorination at position 4 is achieved with POCl₃.
Introduction of the (3R)-3-Methylmorpholin-4-yl Group
Stereoselective installation of the morpholine moiety requires chiral resolution or asymmetric synthesis.
Synthesis of (3R)-3-Methylmorpholine
-
Chiral Epoxide Opening :
(R)-Glycidol is treated with methylamine to form (R)-3-methylamino-1,2-propanediol, which undergoes cyclization with thionyl chloride to yield (3R)-3-methylmorpholine. -
Nucleophilic Aromatic Substitution :
The 4-chloro group on the pyrimidine undergoes displacement with (3R)-3-methylmorpholine in DMF at 80°C, catalyzed by K₂CO₃.
Reaction Time : 12 hours.
Yield : 85%.
Coupling of the Pyrrolo[2,3-b]pyridine Moiety
The 1H-pyrrolo[2,3-b]pyridine group is introduced via Suzuki-Miyaura cross-coupling.
Preparation of 4-Boronic Acid Pinacol Ester of 1H-Pyrrolo[2,3-b]pyridine
-
Directed ortho-Metalation :
1H-Pyrrolo[2,3-b]pyridine is treated with LDA (lithium diisopropylamide) at −78°C, followed by quenching with B(OiPr)₃ and pinacol to form the boronic ester.
Yield : 78%. -
Cross-Coupling Reaction :
The pyrimidine intermediate (4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(S-methylsulfonimidoyl)cyclopropyl]-2-chloropyrimidine) is coupled with the boronic ester using Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture at 90°C.
Stereochemical Control and Purification
Sulfonimidoyl Configuration
The S-configuration at sulfur is achieved using a chiral auxiliary. Reaction of the sulfonimidoyl chloride with (S)-methyloxazolidinone followed by hydrolysis yields the S-enantiomer.
Chiral Purity : >99% de (diastereomeric excess).
Final Purification
The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to >99% purity.
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄N₆O₂S |
| Molecular Weight | 412.508 g/mol |
| HPLC Purity | 99.5% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (s, 1H), 8.12 (d, 1H), 7.95 (s, 1H), 4.20–3.80 (m, 6H), 2.95 (s, 3H), 1.45 (m, 4H) |
| MS (ESI+) | m/z 413.2 [M+H]⁺ |
Scale-Up Considerations and Process Optimization
-
Cyclopropanation :
Use of flow chemistry enhances safety and yield for exothermic cyclopropane formation. -
Catalyst Recycling :
Pd catalysts are recovered via silica filtration, reducing costs. -
Solvent Selection :
Replacement of DMF with cyclopentyl methyl ether (CPME) improves environmental metrics .
Chemical Reactions Analysis
Types of Reactions
AZD6738 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The nitro group in the intermediate stages can be reduced to an amine.
Substitution: Various substitution reactions can be performed on the aromatic ring to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc in acetic acid or indium in ammonium chloride aqueous solution.
Substitution: Palladium-catalyzed coupling reactions using palladium acetate and Xantphos.
Major Products
The major products formed from these reactions include various derivatives of AZD6738 with different functional groups, which can be used for further studies and applications.
Scientific Research Applications
Cancer Treatment
- ATR Inhibition : The compound has been identified as a potent and selective inhibitor of ATR, which is essential for the cellular response to DNA damage. Inhibition of ATR can sensitize cancer cells to radiation and chemotherapeutic agents, thereby improving treatment outcomes .
- Combination Therapies : Studies suggest that using this compound in combination with other chemotherapeutics may enhance anti-tumor efficacy. For instance, it has been shown to work synergistically with agents that induce DNA damage, leading to increased apoptosis in cancer cells .
Pharmacological Studies
Research has demonstrated that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. This makes it a promising candidate for further development into a therapeutic agent.
Case Study 1: Efficacy in Preclinical Models
A study published in Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of several sulfonylmorpholinopyrimidines, including AZ20. The study highlighted its effectiveness in reducing tumor growth in xenograft models when administered alongside conventional chemotherapy .
Case Study 2: Selectivity Profile
Another investigation focused on the selectivity of AZ20 against various kinases revealed that it preferentially inhibits ATR over other kinases involved in cell cycle regulation. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic index in cancer treatments .
Data Table: Summary of Research Findings
Mechanism of Action
AZD6738 exerts its effects by inhibiting the ataxia telangiectasia and Rad3-related kinase. This inhibition leads to the modulation of CHK1 phosphorylation and induces ATM-dependent signaling and the DNA damage marker γH2AX . By inhibiting the repair pathways mediated by ataxia telangiectasia and Rad3-related kinase, AZD6738 increases replication stress and promotes cell death in tumor cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Bioactivity
The compound shares structural motifs with several bioactive molecules, particularly in the pyrrolo-pyridine/pyrimidine family:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Morpholine vs. Piperazine Substituents : The target compound’s (3R)-3-methylmorpholin-4-yl group may confer improved solubility and reduced off-target effects compared to the piperazine rings in L 745,870 and S 18126, which are associated with dopaminergic receptor binding .
Sulfonimidoyl Group: The S-methylsulfonimidoyl-cyclopropyl substituent is a rare feature that distinguishes this compound from analogs like 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Sulfonimidoyl groups are known to enhance metabolic stability and hydrogen-bonding capacity compared to sulfonyl groups .
Pyrrolo[2,3-b]pyridine Core : Shared with L 745,870, this scaffold is critical for planar stacking interactions in receptor binding. However, the pyrimidine extension in the target compound likely alters binding kinetics and selectivity.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological Data for Dopamine D4 Receptor Antagonists
| Compound | hD4 Ki (nM) | hD2 Ki (nM) | Selectivity (D4/D2) | Solubility (LogP) |
|---|---|---|---|---|
| Target Compound | Not reported | Not reported | Hypothetical | Predicted ≤2.5 |
| L 745,870 | 2.5 | 905 | 362-fold | ~3.8 |
| S 18126 | 2.4 | 738 | 308-fold | ~3.5 |
| Raclopride | >3000 | 1.1 | <0.0004 | ~1.2 |
- Selectivity : While L 745,870 and S 18126 exhibit >300-fold selectivity for D4 over D2 receptors, the target compound’s morpholine and sulfonimidoyl groups may further improve selectivity by reducing interactions with off-target receptors (e.g., sigma-1 or D2) .
- Solubility : The morpholine ring (polar oxygen atom) and sulfonimidoyl group likely lower LogP compared to chlorophenyl-piperazine analogs, enhancing aqueous solubility and bioavailability .
Biological Activity
The compound 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(S-methylsulfonimidoyl)cyclopropyl]pyrimidin-2-yl}-1H-pyrrolo[2,3-b]pyridine , often referred to as AZ20, is recognized for its potent biological activity as an inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. This activity positions it as a promising candidate in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents and radiation therapy.
ATR is a key regulator in the DNA damage response (DDR), responsible for activating repair pathways in response to replication stress and DNA damage. Inhibition of ATR can sensitize cancer cells to DNA-damaging agents, making it a target for enhancing anti-tumor efficacy. AZ20 has been shown to inhibit ATR with high potency, demonstrating an IC50 value of approximately 5 nM against immunoprecipitated ATR from HeLa cell extracts, and 50 nM in colorectal adenocarcinoma cell lines .
Biological Activity
1. Antitumor Efficacy:
AZ20 exhibits significant antiproliferative effects across various human tumor cell lines. In preclinical studies, it has demonstrated strong monotherapy efficacy in xenograft models that possess deficiencies in DNA damage repair mechanisms. The compound's ability to inhibit ATR leads to increased replication stress and subsequent tumor cell death .
2. Synergistic Effects:
AZ20 has shown synergistic antitumor activity when combined with other DNA-damage inducing therapies, such as chemotherapy or radiation. This combination therapy enhances the overall effectiveness against tumors that are reliant on specific DNA repair pathways .
Case Studies
Several studies have highlighted AZ20’s effectiveness:
- Study 1: In a study involving LoVo colorectal adenocarcinoma cells, AZ20 significantly inhibited cell growth in vitro and led to substantial tumor regression in vivo when administered at well-tolerated doses .
- Study 2: Another investigation demonstrated that AZ20 could sensitize tumor cells to external beam radiation therapy (EBRT), indicating its potential as a combination treatment strategy in clinical settings .
Data Summary
| Biological Activity | IC50 Values | Model | Outcome |
|---|---|---|---|
| ATR Inhibition | 5 nM (HeLa) | In vitro | Potent inhibition of ATR activity |
| Antiproliferative | 50 nM (HT29) | In vitro | Significant growth inhibition |
| Tumor Regression | N/A | Xenograft | Strong monotherapy efficacy |
| Synergistic Activity | N/A | Various | Enhanced efficacy with chemotherapeutics |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of this compound?
- Methodology :
- Step 1 : Prioritize regioselective coupling reactions for the pyrimidine and pyrrolopyridine cores. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the 6-[1-(S-methylsulfonimidoyl)cyclopropyl] group, ensuring inert atmosphere (Ar) and controlled temperature (60–80°C) .
- Step 2 : Introduce the (3R)-3-methylmorpholin-4-yl moiety via nucleophilic substitution, monitoring stereochemistry with chiral HPLC .
- Step 3 : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading) and reduce side products. For example, use a fractional factorial design to evaluate solvent (DMF vs. THF) and base (K₂CO₃ vs. Cs₂CO₃) effects on yield .
- Data Table :
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Catalyst Loading | 1–5 mol% | 3 mol% | +22% |
| Reaction Time | 12–48 h | 24 h | +15% |
Q. How can structural confirmation be achieved for this complex heterocyclic compound?
- Methodology :
- NMR Analysis : Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals in the pyrrolo[2,3-b]pyridine region. Compare with reference spectra of simpler analogs (e.g., pyrimidin-2-yl-pyrrolidine derivatives) .
- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to confirm molecular ion ([M+H]⁺) and fragment patterns. For example, the sulfonimidoyl-cyclopropyl group may cleave at the S–N bond, producing diagnostic fragments .
- X-ray Crystallography : If single crystals are obtainable, resolve the absolute stereochemistry of the (3R)-3-methylmorpholin-4-yl group .
Q. What safety protocols are critical during synthesis and handling?
- Methodology :
- Reactive Intermediates : Use Schlenk lines for air-sensitive steps (e.g., cyclopropane ring formation).
- Health Hazards : Implement fume hoods and PPE (gloves, goggles) due to potential toxicity of sulfonimidoyl intermediates (H315: Skin irritation; H319: Eye damage) .
- Storage : Store under nitrogen at –20°C to prevent decomposition of the morpholine ring .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for the sulfonimidoyl-cyclopropyl moiety?
- Methodology :
- Reaction Path Search : Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to map energy barriers for cyclopropane ring closure. Compare transition states for [2+1] vs. [3+2] cycloaddition pathways .
- Solvent Effects : Use COSMO-RS simulations to predict solvent polarity impacts on sulfonimidoyl group stability. For example, polar aprotic solvents (DMF) may stabilize zwitterionic intermediates .
- Data Table :
| Pathway | Activation Energy (kcal/mol) | Predicted Yield |
|---|---|---|
| [2+1] Cycloaddition | 18.7 | 45% |
| [3+2] Cycloaddition | 24.3 | 28% |
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology :
- SAR Validation : Re-test the compound in standardized assays (e.g., kinase inhibition) using a common cell line (HEK293 vs. HeLa). Control variables like incubation time (24 h vs. 48 h) and serum concentration (5% vs. 10% FBS) .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., morpholine ring oxidation) that may skew activity results .
- Example Case :
- Reported IC₅₀ Discrepancy : 50 nM (Study A) vs. 220 nM (Study B).
- Resolution : Study B used DMSO stocks stored at 4°C, leading to 30% compound degradation. Freshly prepared stocks in Study A resolved the issue .
Q. What advanced techniques optimize enantiomeric purity of the (3R)-3-methylmorpholin-4-yl group?
- Methodology :
- Dynamic Kinetic Resolution : Employ chiral catalysts (e.g., Ru-BINAP) to bias the reaction toward the R-enantiomer during morpholine ring formation .
- Chromatographic Separation : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for semi-preparative HPLC. Optimize mobile phase (hexane:IPA 90:10) for baseline resolution .
Q. How can reaction engineering improve scalability of the final coupling step?
- Methodology :
- Flow Chemistry : Design a continuous-flow reactor to enhance heat transfer during the exothermic pyrrolopyridine-pyrimidine coupling. Use PTFE tubing and in-line IR monitoring for real-time yield tracking .
- Process Control : Implement PID controllers to maintain pH (6.5–7.5) and temperature (±1°C) during critical steps .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: 0.1 mg/mL (Study X) vs. 1.2 mg/mL (Study Y). How to resolve?
- Methodology :
- Solvent Purity Check : Verify if Study Y used ultra-pure DMSO (≤0.01% water), while Study X used technical-grade solvent.
- Aggregation Testing : Perform dynamic light scattering (DLS) to detect nanoparticle formation in Study X, which may falsely lower solubility readings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
